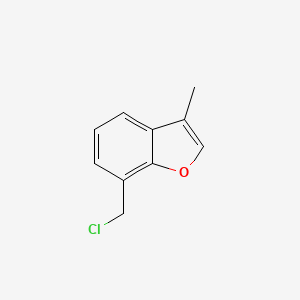
4-(3-bromo-4-methoxyphenyl)oxane-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Bromo-4-methoxyphenyl)oxane-2,6-dione, also known as 4-Bromo-4-methoxyacetophenone, is an organic compound that belongs to the class of oxadiones. It is a yellow-colored crystalline solid with a molecular formula of C9H8BrO3. This compound is widely used in the synthesis of other compounds and has a variety of applications in scientific research.
Wissenschaftliche Forschungsanwendungen
4-(3-Bromo-4-methoxyphenyl)oxane-2,6-dione has a variety of applications in scientific research. It has been used as a reagent in the synthesis of a variety of organic compounds, including benzodiazepines, piperidines, and quinolines. It has also been used in the synthesis of biologically active compounds, such as antibiotics, anti-inflammatory agents, and anti-cancer agents. In addition, this compound has been used in the synthesis of organic semiconductors, which have applications in optoelectronic devices.
Wirkmechanismus
The mechanism of action of 4-(3-Bromo-4-methoxyphenyl)oxane-2,6-dione is not fully understood. However, it is believed that the compound acts as an electrophilic reagent in the synthesis of organic compounds. It is thought that the bromine atom in the compound is activated by the electron-withdrawing group, which then acts as a nucleophile and reacts with the electrophile.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Bromo-4-methoxyphenyl)oxane-2,6-dione have not been extensively studied. However, it is known that the compound is not toxic and does not have any genotoxic or mutagenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-(3-Bromo-4-methoxyphenyl)oxane-2,6-dione in laboratory experiments is that it is relatively inexpensive and easy to obtain. Additionally, it can be used to synthesize a variety of organic compounds in a relatively short amount of time. However, one of the main limitations of using this compound is that it can be difficult to control the reaction conditions and the yield of the product.
Zukünftige Richtungen
There are several potential future directions for the use of 4-(3-Bromo-4-methoxyphenyl)oxane-2,6-dione. One potential direction is the use of this compound in the synthesis of new therapeutic agents. Additionally, this compound could be used to synthesize optoelectronic materials, such as organic light-emitting diodes and organic photovoltaic cells. Finally, this compound could be used in the synthesis of new polymers and other materials for use in a variety of applications.
Synthesemethoden
4-(3-Bromo-4-methoxyphenyl)oxane-2,6-dione can be synthesized through a variety of methods. One of the most common methods is the reaction of 3-bromo-4-methoxyphenol with sodium nitrite in aqueous acetic acid. This reaction produces a yellow-colored precipitate of 4-(3-bromo-4-methoxyphenyl)oxane-2,6-dionethoxyacetophenone. Other methods for the synthesis of this compound include the reaction of 3-bromo-4-methoxyphenol with sodium hypobromite and the reaction of 3-bromo-4-methoxyphenol with bromine in the presence of a base.
Eigenschaften
IUPAC Name |
4-(3-bromo-4-methoxyphenyl)oxane-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO4/c1-16-10-3-2-7(4-9(10)13)8-5-11(14)17-12(15)6-8/h2-4,8H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFJHIAIBOGZBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)OC(=O)C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-benzyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6609672.png)

![2-bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B6609681.png)
![rac-(1R,3R)-1-({[(tert-butoxy)carbonyl]amino}methyl)-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid](/img/structure/B6609682.png)


![1-(thiophen-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6609709.png)

![5-tert-butyl 3-methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3,5-dicarboxylate](/img/structure/B6609727.png)
![methyl 2-amino-2-{spiro[3.3]heptan-2-yl}acetate hydrochloride](/img/structure/B6609735.png)



![3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride](/img/structure/B6609768.png)